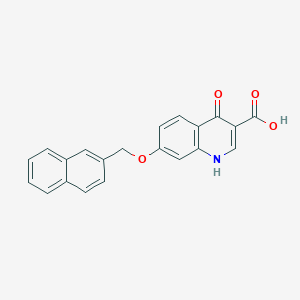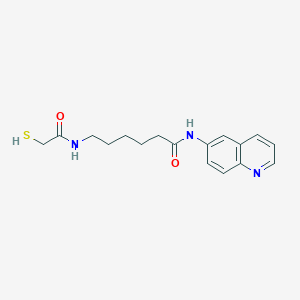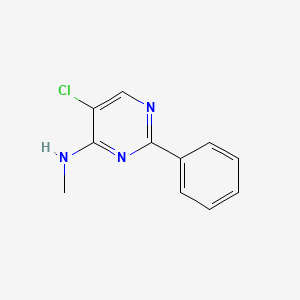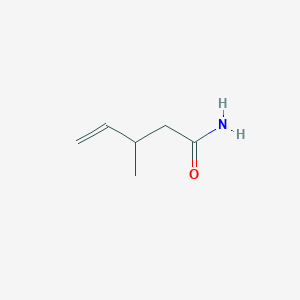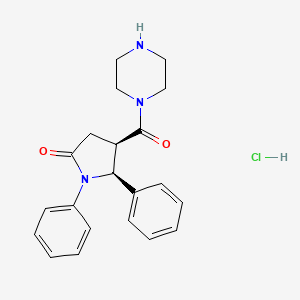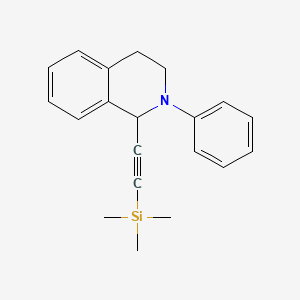
2-(Hydroxymethyl)-4,4-dimethylpyrazolidin-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Hydroxymethyl)-4,4-dimethylpyrazolidin-3-one is a chemical compound with a unique structure that includes a pyrazolidinone ring substituted with a hydroxymethyl group and two methyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Hydroxymethyl)-4,4-dimethylpyrazolidin-3-one typically involves the reaction of 4,4-dimethylpyrazolidin-3-one with formaldehyde in the presence of a base. The reaction conditions often include:
Temperature: Room temperature to moderate heating.
Solvent: Aqueous or organic solvents such as ethanol or methanol.
Catalyst: Basic catalysts like sodium hydroxide or potassium carbonate.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques such as crystallization or chromatography is also common to obtain high-purity products.
化学反応の分析
Types of Reactions
2-(Hydroxymethyl)-4,4-dimethylpyrazolidin-3-one can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a formyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: 2-(Formyl)-4,4-dimethylpyrazolidin-3-one.
Reduction: Various reduced derivatives depending on the specific conditions.
Substitution: Substituted pyrazolidinone derivatives.
科学的研究の応用
2-(Hydroxymethyl)-4,4-dimethylpyrazolidin-3-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2-(Hydroxymethyl)-4,4-dimethylpyrazolidin-3-one involves its interaction with specific molecular targets. The hydroxymethyl group can enhance the compound’s binding affinity to enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
4,4-Dimethylpyrazolidin-3-one: Lacks the hydroxymethyl group, making it less reactive in certain chemical reactions.
2-(Hydroxymethyl)-pyrazolidin-3-one: Similar structure but without the additional methyl groups, affecting its physical and chemical properties.
Uniqueness
2-(Hydroxymethyl)-4,4-dimethylpyrazolidin-3-one is unique due to the presence of both the hydroxymethyl and dimethyl groups, which confer specific reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.
特性
CAS番号 |
90485-66-8 |
|---|---|
分子式 |
C6H12N2O2 |
分子量 |
144.17 g/mol |
IUPAC名 |
2-(hydroxymethyl)-4,4-dimethylpyrazolidin-3-one |
InChI |
InChI=1S/C6H12N2O2/c1-6(2)3-7-8(4-9)5(6)10/h7,9H,3-4H2,1-2H3 |
InChIキー |
GRUNSHZXFVJBHN-UHFFFAOYSA-N |
正規SMILES |
CC1(CNN(C1=O)CO)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



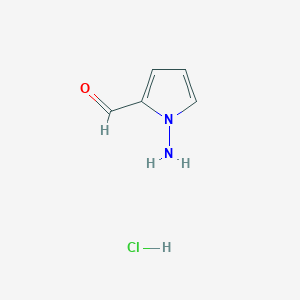

![N-(Butoxycarbonyl)-3-[[2-[(5R)-3-(4-cyanophenyl)-4,5-dihydro-5-isoxazolyl]acetyl]amino]-,methyl esterL-alanine](/img/structure/B12909198.png)
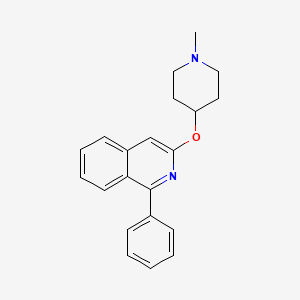
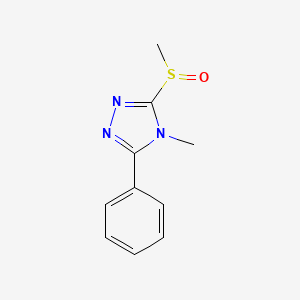

![(E)-2-(2-(Benzo[d][1,3]dioxol-5-yl)vinyl)-6-chloroquinazolin-4(3H)-one](/img/structure/B12909211.png)
